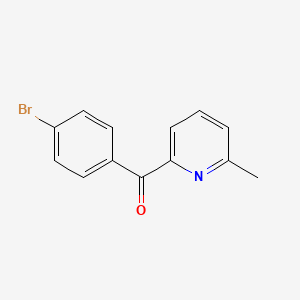

2-(4-Bromobenzoyl)-6-methylpyridine

Übersicht

Beschreibung

“2-(4-Bromobenzoyl)-6-methylpyridine” is likely a brominated derivative of benzoylpyridine, which is a type of aromatic compound .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized via Friedel-Crafts acylation, a type of electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates a novel approach to synthesizing 6-aminonicotinic acid, showcasing the potential of bromopyridine derivatives in carbon capture and utilization strategies. This process highlights the efficiency of using ionic liquids in facilitating electrochemical reactions under mild conditions, thereby avoiding the use of volatile and toxic solvents and catalysts. The synthesis achieved 75% yield and 100% selectivity under optimized conditions, underscoring the environmental and practical benefits of such methodologies (Feng, Huang, Liu, & Wang, 2010).

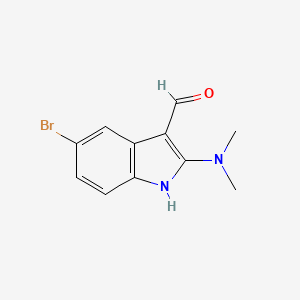

Synthesis of Heterocycles

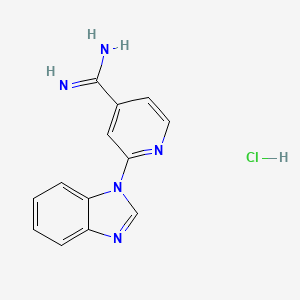

2-(4-Bromobenzoyl)-6-methylpyridine derivatives have been implicated in the synthesis of imidazopyridines, a class of fused bicyclic 5-6 heterocycles known for their wide range of applications in medicinal chemistry and material science. The review on the synthesis of this scaffold employing various strategies such as condensation, multicomponent reactions, and oxidative coupling, emphasizes the compound's utility in creating complex molecular architectures pivotal for advancing chemical sciences (Bagdi, Santra, Monir, & Hajra, 2015).

Catalysis and Reaction Pathways

Investigations into the role of Ni and Co promoters in the simultaneous hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of amines over Mo/γ-Al2O3 catalysts provide insights into the complex interactions between methylpyridines and catalyst surfaces. Such studies are fundamental for understanding and improving catalytic processes in industrial applications, particularly in refining fossil fuels and reducing pollutants (Egorova & Prins, 2006).

Supramolecular Chemistry

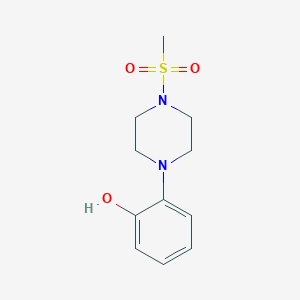

The synthesis and characterization of supramolecular cocrystals involving bromopyridine derivatives, such as the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid, illustrate the compound's role in forming complex structures with potential applications in pharmaceuticals, materials science, and nanotechnology. These cocrystals, characterized by single crystal X-ray analysis and various spectroscopic techniques, demonstrate the versatility of bromopyridine derivatives in constructing novel molecular assemblies with specific physical and chemical properties (Thanigaimani et al., 2016).

Environmental and Green Chemistry

Research on metal-free catalysts for the hydrolysis of RNA derived from guanidines, 2-aminopyridines, and 2-aminobenzimidazoles demonstrates the potential of bromopyridine derivatives in environmental and green chemistry applications. These studies contribute to the development of sustainable and environmentally friendly chemical processes by exploring non-metal catalysis options for significant biochemical reactions (Scheffer et al., 2005).

Wirkmechanismus

Target of Action

The compound’s primary targets are likely to be proteins or enzymes that interact with the bromobenzoyl and pyridine groups. For instance, bromfenac, a compound with a bromobenzoyl group, primarily targets Prostaglandin G/H synthase 2 .

Mode of Action

The compound may interact with its targets by binding to active sites, potentially altering the target’s function. For example, bromfenac inhibits prostaglandin synthesis by blocking cyclooxygenase 1 and 2 .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For instance, bromfenac affects the prostaglandin synthesis pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, bromfenac has a protein binding of 99.8%, is metabolized by CYP2C9, and is excreted 82% in urine and 13% in feces .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, bromfenac reduces inflammation and pain after cataract surgery .

Biochemische Analyse

Biochemical Properties

It is known that bromobenzoyl compounds can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDARVIRURIFZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246327 | |

| Record name | (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-43-9 | |

| Record name | (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

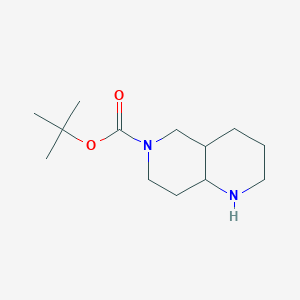

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

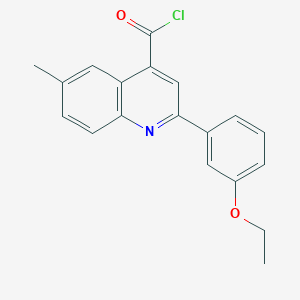

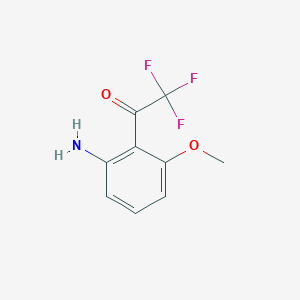

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)

![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)